molecular formula C11H18BrNO2 B13601104 Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13601104
M. Wt: 276.17 g/mol
InChI Key: WDECMDQJFCNROU-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative characterized by a fused bicyclo[3.2.0]heptane core. The molecule features a bromine substituent at position 6 and a tert-butyl carbamate group at position 2. This structure is critical for its chemical reactivity, particularly in pharmaceutical intermediates and antibiotic synthesis. The tert-butyl group enhances steric protection of the carbamate, while the bromine atom serves as a reactive handle for further functionalization .

Properties

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-4-7-8(12)6-9(7)13/h7-9H,4-6H2,1-3H3

InChI Key

WDECMDQJFCNROU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • Key Differences :
    • Substituent : Hydroxy (-OH) at position 6 vs. bromine in the target compound.
    • Position of Nitrogen : Nitrogen at position 3 vs. position 2 in the target.
    • Reactivity : The hydroxy group enables oxidation or substitution reactions, whereas bromine facilitates nucleophilic displacement (e.g., Suzuki coupling) .
  • Applications : Used in synthesizing β-lactamase inhibitors due to its polar hydroxy group enhancing solubility .
Compound B : Methyl (2S,5R,6S)-6-bromo-6-[(1R)-1-hydroxyethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
  • Key Differences: Core Structure: Contains a sulfur atom (4-thia) and an additional hydroxyethyl group. Ester Group: Methyl ester vs. tert-butyl ester. Biological Activity: The thia-azabicyclo structure is a hallmark of cephalosporin antibiotics, differing from the non-sulfur-containing target compound .
Compound C : tert-Butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Key Differences :
    • Ring Size : Bicyclo[3.1.0]hexane (smaller ring) vs. bicyclo[3.2.0]heptane.
    • Stability : The smaller ring system increases ring strain, reducing thermal stability compared to the target compound .

Structural and Pharmacological Analogues

Amoxicillin Trihydrate and Dicloxacillin Sodium
  • Core Similarity : Both contain a bicyclo[3.2.0]heptane core but with sulfur (4-thia) and carboxylate groups.
  • Differences :
    • Substituents : Amoxicillin has a 4-hydroxyphenylacetyl side chain; dicloxacillin has a dichlorophenyl group.
    • Activity : These β-lactams inhibit bacterial cell wall synthesis, whereas the target compound lacks antibiotic activity due to the absence of a β-lactam ring .
Benzhydryl (2S,5R)-6-bromo-6-(2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
  • Key Features : Incorporates a silyl-protected hydroxyethyl group and benzhydryl ester.
  • Utility : Used in cephalosporin synthesis, highlighting the versatility of brominated bicyclo[3.2.0] systems in drug development .

Key Research Findings

  • Steric Effects : The tert-butyl group in the target compound improves stability during synthetic steps compared to methyl esters .
  • Bromine Utility : Bromine at position 6 allows cross-coupling reactions, enabling diversification into bioactive molecules .
  • Ring Size Impact : Bicyclo[3.2.0]heptane derivatives exhibit superior pharmacokinetic properties over smaller bicyclo[3.1.0] systems due to reduced ring strain .

Biological Activity

Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate has a complex bicyclic structure that contributes to its unique properties. The compound can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight : 274.17 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of azabicyclo compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylateE. coli32 µg/mL
Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylateS. aureus16 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease pathways. Research indicates that azabicyclo compounds can inhibit enzymes such as β-lactamase, which are responsible for antibiotic resistance in bacteria.

Case Studies

  • Case Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the efficacy of several azabicyclo derivatives against multidrug-resistant bacteria. The results demonstrated that tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate had a favorable profile with low cytotoxicity and high selectivity towards bacterial cells.
  • Enzyme Inhibition Analysis : Another investigation focused on the compound's ability to inhibit β-lactamase activity in clinical isolates of E. coli and Klebsiella pneumoniae. The results showed a significant reduction in enzyme activity, suggesting potential use in combination therapies with existing antibiotics.

The biological activity of tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate is believed to stem from its ability to interact with specific biological targets, including:

  • Targeting Bacterial Cell Wall Synthesis : By inhibiting key enzymes involved in cell wall synthesis, the compound can disrupt bacterial growth.
  • Modulating Enzyme Activity : The compound may act as a competitive inhibitor for β-lactamase, restoring the efficacy of β-lactam antibiotics.

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